molecular formula C8H17NO4 B15181390 beta-D-Mycaminosepyranose CAS No. 48132-59-8

beta-D-Mycaminosepyranose

Cat. No.: B15181390
CAS No.: 48132-59-8
M. Wt: 191.22 g/mol
InChI Key: DIOQKPOBSJVSJS-OZRXBMAMSA-N
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Description

Beta-D-Mycaminosepyranose: is a complex organic compound with a molecular formula of C8H17NO4 and a molecular weight of 191.2249 It is a type of mycaminose, which is a class of compounds derived from amino sugars

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through chemical reactions involving the modification of simpler sugars

  • Biotechnological Methods: Enzymatic synthesis using specific enzymes can also be employed to produce this compound. This method is often preferred for its specificity and mild reaction conditions.

Industrial Production Methods:

  • Large-Scale Chemical Synthesis: Industrial production often involves large-scale chemical synthesis, where the compound is produced in bulk using optimized reaction conditions to ensure high yield and purity.

  • Fermentation: Some industrial processes utilize microbial fermentation, where specific microorganisms are cultured to produce this compound as a secondary metabolite.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

  • Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

  • Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Various derivatives depending on the substituting group.

Scientific Research Applications

Chemistry: Beta-D-Mycaminosepyranose is used as a building block in the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: The compound is used in biological research to study the role of amino sugars in cellular processes. It can also be used as a substrate in enzymatic assays.

Medicine: this compound has potential applications in the development of new drugs. Its derivatives are being investigated for their therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: In the food industry, this compound can be used as a food additive or preservative. It is also explored for its potential use in biodegradable materials and biofuels.

Mechanism of Action

The mechanism by which Beta-D-Mycaminosepyranose exerts its effects depends on its specific application. In medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling pathways, and gene expression regulation.

Comparison with Similar Compounds

  • Levoglucosan: Another mycaminose, levoglucosan, is structurally similar but has different functional groups and properties.

  • Glucosamine: A well-known amino sugar with applications in joint health supplements.

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Properties

CAS No.

48132-59-8

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-4-(dimethylamino)-6-methyloxane-2,3,5-triol

InChI

InChI=1S/C8H17NO4/c1-4-6(10)5(9(2)3)7(11)8(12)13-4/h4-8,10-12H,1-3H3/t4-,5+,6-,7-,8-/m1/s1

InChI Key

DIOQKPOBSJVSJS-OZRXBMAMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)N(C)C)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)N(C)C)O

Origin of Product

United States

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